molecular formula C8H8ClNO B1426134 1-(4-Chloro-3-methylpyridin-2-YL)ethan-1-one CAS No. 1268519-62-5

1-(4-Chloro-3-methylpyridin-2-YL)ethan-1-one

Cat. No. B1426134
M. Wt: 169.61 g/mol
InChI Key: BSZUIMPKWCSTFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Chloro-3-methylpyridin-2-YL)ethan-1-one, also known as 1-Chloro-3-methylpyridin-2-yl ethanone, is an organic compound belonging to the pyridine family of heterocyclic compounds. It is a colorless liquid with a boiling point of 218°C, and a melting point of -13°C. As a versatile molecule, 1-(4-Chloro-3-methylpyridin-2-YL)ethan-1-one has numerous applications in the fields of organic synthesis, medicinal chemistry, and materials science.

Mechanism Of Action

1-(4-Chloro-3-methylpyridin-2-YL)ethan-1-one is a versatile organic molecule that can react with a variety of different functional groups. The most common reaction of 1-(4-Chloro-3-methylpyridin-2-YL)ethan-1-one is the formation of ethers, which can be used in the synthesis of drugs, polymers, and materials. The reaction of 1-(4-Chloro-3-methylpyridin-2-YL)ethan-1-one with an alcohol or an amine results in the formation of an ether. The reaction of 1-(4-Chloro-3-methylpyridin-2-YL)ethan-1-one with an aryl halide results in the formation of an aryl ether.

Biochemical And Physiological Effects

1-(4-Chloro-3-methylpyridin-2-YL)ethan-1-one has not been studied extensively in terms of its biochemical and physiological effects. However, it is known to be an irritant to the skin and eyes, and can cause a burning sensation if it comes into contact with the skin or eyes. In addition, 1-(4-Chloro-3-methylpyridin-2-YL)ethan-1-one has been shown to be toxic to aquatic organisms, and can be harmful to the environment if it is not disposed of properly.

Advantages And Limitations For Lab Experiments

1-(4-Chloro-3-methylpyridin-2-YL)ethan-1-one has a number of advantages and limitations when used in laboratory experiments. One of the major advantages of 1-(4-Chloro-3-methylpyridin-2-YL)ethan-1-one is its low cost and availability. Additionally, 1-(4-Chloro-3-methylpyridin-2-YL)ethan-1-one is relatively stable, and can be stored for extended periods of time without decomposing. On the other hand, 1-(4-Chloro-3-methylpyridin-2-YL)ethan-1-one is highly flammable, and must be handled with caution. In addition,

Scientific Research Applications

1-(4-Chloro-3-methylpyridin-2-YL)ethan-1-one has been used in a variety of scientific research applications, including the synthesis of drugs, the synthesis of materials, and the synthesis of polymers. In drug synthesis, 1-(4-Chloro-3-methylpyridin-2-YL)ethan-1-one has been used as a precursor for the synthesis of various drugs, including the anti-cancer drug docetaxel. In materials science, 1-(4-Chloro-3-methylpyridin-2-YL)ethan-1-one has been used in the synthesis of polymers materials, such as polyesters and polyamides. In polymer synthesis, 1-(4-Chloro-3-methylpyridin-2-YL)ethan-1-one has been used as a cross-linking agent for the synthesis of polymeric materials.

properties

IUPAC Name

1-(4-chloro-3-methylpyridin-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO/c1-5-7(9)3-4-10-8(5)6(2)11/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSZUIMPKWCSTFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1C(=O)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chloro-3-methylpyridin-2-YL)ethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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